1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a bipyridine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides of the bipyridine moiety.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, potentially altering the activity of metalloenzymes. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-([2,3’-Bipyridin]-5-ylmethyl)-3-phenylurea: Lacks the chlorine atom in the phenyl group.
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(4-chlorophenyl)urea: Has the chlorine atom in a different position on the phenyl ring.
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,4-dichlorophenyl)urea: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This compound’s unique structure allows for distinct applications and potential advantages over similar compounds in various research fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-5-1-2-6-17(15)23-18(24)22-11-13-7-8-16(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZADNLXUAWIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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